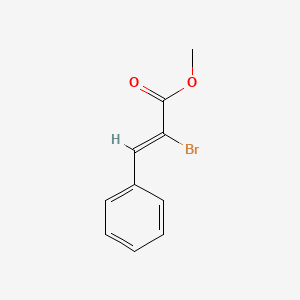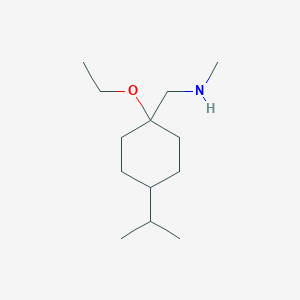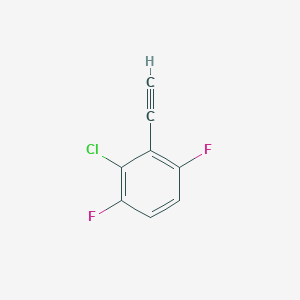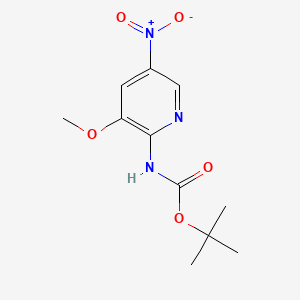
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a methoxy-nitro substitution on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methoxy-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 3-amino-5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: tert-butylamine and 3-methoxy-5-nitropyridine.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is largely dependent on its specific applicationThe nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
- tert-butyl (5-nitropyridin-3-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
Uniqueness: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a methoxy and nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H15N3O5 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(15)13-9-8(18-4)5-7(6-12-9)14(16)17/h5-6H,1-4H3,(H,12,13,15) |
Clé InChI |
QRYJZWACCJAXOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


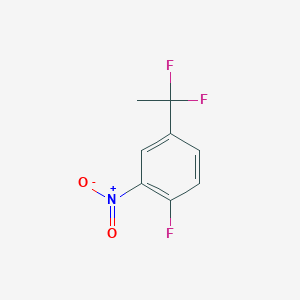
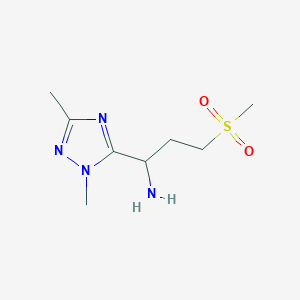
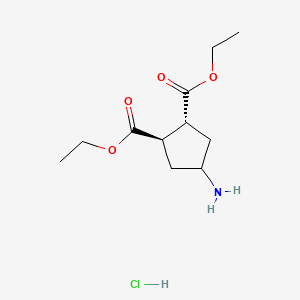
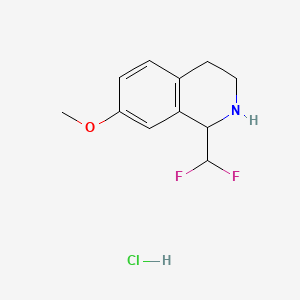
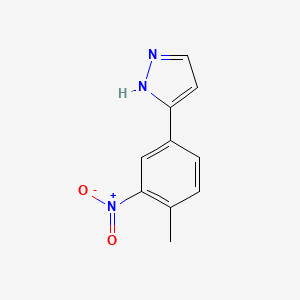
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
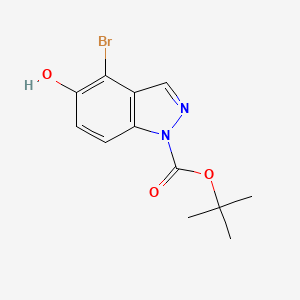
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
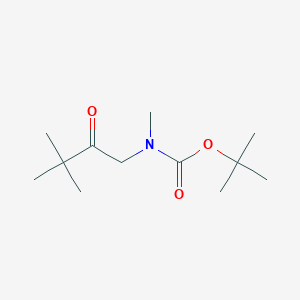
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)

